[3-(Diacetyloxymethyl)phenyl] acetate
Description
Properties
CAS No. |
6339-75-9 |
|---|---|
Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
[3-(diacetyloxymethyl)phenyl] acetate |
InChI |
InChI=1S/C13H14O6/c1-8(14)17-12-6-4-5-11(7-12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3 |
InChI Key |
BZDJVNWRYNELMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Phenolic Hydroxyl Protection
The synthesis begins with 3-(hydroxymethyl)phenol (3-hydroxybenzyl alcohol). The phenolic hydroxyl group is selectively acetylated using acetic anhydride (Ac₂O) in the presence of pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst. This step yields 3-(hydroxymethyl)phenyl acetate (Compound A), preserving the hydroxymethyl group (-CH₂OH) for subsequent reactions.
Reaction Conditions :
Diacetylation of the Hydroxymethyl Group
Compound A undergoes diacetylation to convert the -CH₂OH group to -CH(OAc)₂. A dual-step approach is employed:
- Bromination : Treatment with phosphorus tribromide (PBr₃) in DCM converts -CH₂OH to -CH₂Br.
- Acetoxylation : Nucleophilic substitution using potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C replaces bromide with acetoxy groups, yielding this compound.
Critical Parameters :
- Excess KOAc ensures complete substitution.
- Anhydrous conditions prevent hydrolysis of intermediates.
- Yield: 72–78% (based on analogous bromomethyl substitutions).
Method 2: One-Pot Coupling Using EDCI.HCl
Carboxylic Acid Activation
This method leverages coupling agents to streamline synthesis. 3-(Hydroxymethyl)benzoic acid is esterified with acetic anhydride to form 3-(hydroxymethyl)phenyl acetate. The hydroxymethyl group is then acetylated via a carbodiimide-mediated reaction:
- Activation : 3-(Hydroxymethyl)phenyl acetate is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) and DMAP in DCM.
- Acetylation : Acetic acid is introduced, facilitating the formation of the diacetyloxymethyl group.
Advantages :
Method 3: Reductive Acetylation of 3-Formylphenyl Acetate
Formylation and Reduction
Starting with 3-formylphenyl acetate (synthesized via Vilsmeier-Haack formylation), the aldehyde group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in ethanol. Subsequent acetylation with acetic anhydride yields the target compound.
Reaction Sequence :
- Reduction : NaBH₄ in EtOH, 0°C to RT.
- Acetylation : Ac₂O, DMAP, RT, 12h.
Comparative Analysis of Methodologies
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Acetylation | Ac₂O, PBr₃, KOAc | 72–78 | ≥95 | Moderate |
| EDCI.HCl Coupling | EDCI.HCl, DMAP | 76–82 | ≥97 | High |
| Reductive Acetylation | NaBH₄, Ac₂O | 68 | ≥90 | Low |
Insights :
- EDCI.HCl coupling offers superior yield and purity, ideal for industrial applications.
- Sequential acetylation, while efficient, involves hazardous bromination.
- Reductive methods suffer from lower yields due to competing side reactions.
Industrial-Scale Optimization Strategies
Solvent Selection
Catalytic Enhancements
- DMAP loading : Optimal at 10 mol% to accelerate acetylation without side products.
- Microwave assistance : Reduces reaction time by 40% in EDCI-coupled syntheses.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Diacetyloxymethyl)phenyl] acetate can undergo oxidation reactions, leading to the formation of quinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(Diacetyloxymethyl)phenyl] acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations .
Biology: Its ester functionality allows it to act as a substrate for esterases, providing insights into enzyme kinetics and mechanisms .
Medicine: In medicine, this compound is explored for its potential as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, enhancing its bioavailability and therapeutic efficacy .
Industry: Industrially, the compound is used in the manufacture of polymers and resins. Its incorporation into polymer matrices can improve the mechanical properties and stability of the final products .
Mechanism of Action
The mechanism of action of [3-(Diacetyloxymethyl)phenyl] acetate involves its hydrolysis by esterases to release acetic acid and the corresponding phenol derivative. This reaction is facilitated by the presence of water and occurs under physiological conditions. The released phenol derivative can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Benzyl Phenyl Acetate (CAS 102-16-9)
- Structure : Phenyl ring with a benzyloxy group and an acetate ester .
- Properties: Molecular weight: 226.27 g/mol. Boiling point: 317–319°C. Solubility: 33% in 90% ethanol.
- Comparison : The absence of a diacetyloxymethyl group in benzyl phenyl acetate reduces its steric hindrance and lipophilicity compared to [3-(Diacetyloxymethyl)phenyl] acetate. This difference may influence applications in drug delivery or polymer chemistry .
Fluorine-Substituted Phenyl Acetates
- Example: Ethyl 2-[2,4-difluoro-3-[[3-(3-fluorophenyl)-5-methyl-phenyl]methylamino]phenoxy]acetate .
- Properties :
- Fluorine substituents enhance metabolic stability and electronegativity.
- Lower boiling points (~250–300°C) due to reduced molecular weight compared to acetylated derivatives.
- Comparison : Fluorinated analogs prioritize electronic effects over steric effects, whereas this compound’s diacetyl groups may favor hydrolysis-based activation in pro-drug applications .

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl Acetate (CAS 313258-78-5)
- Structure: Nitro and isoindolinone substituents on the phenyl ring .
- Properties: Higher molecular weight (319.28 g/mol) due to the nitro and isoindolinone groups. Likely poor aqueous solubility due to planar aromatic systems.
- Comparison : The nitro group in this compound introduces strong electron-withdrawing effects, contrasting with the electron-donating acetyl groups in this compound. This difference could alter reactivity in nucleophilic substitution reactions .
Physical and Chemical Properties
Anti-Tumor Activity
- Evidence : Compounds like (3-hydroxy-9-(4’-hydroxy-3’-methoxyphenyl)-11-methoxy-5,6,9,10-tetrahydro phenanthro[2,3-b]furan-10-yl)methyl acetate from Pleione bulbocodioides exhibit anti-tumor activity against LA795 cells .
Radiotracer Potential
Q & A
Q. What are the optimal synthetic routes for [3-(Diacetyloxymethyl)phenyl] acetate, and how can purity be maximized?
Methodological Answer: The synthesis typically involves acetylation of a phenolic precursor. For example, a reflux method with methanol and sulfuric acid (as a catalyst) can esterify hydroxyl groups, followed by ice-water precipitation and recrystallization from ethanol to purify the product . Key parameters include:
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- GC/MS : To confirm purity (e.g., ≥98% as per GC standards) and detect volatile byproducts .
- NMR spectroscopy : For structural confirmation (e.g., acetyl proton signals at δ 2.0–2.3 ppm).
- Refractometry : Measure refractive index (n<sup>20</sup>D: 1.553–1.558) to verify consistency with literature .
- Melting/boiling points : Compare observed ranges (e.g., 317–319°C for related esters) with theoretical values .
Q. How can researchers mitigate degradation during storage and handling?
Methodological Answer:
- Storage : Use amber glassware at 2–8°C under inert gas (e.g., N2) to prevent hydrolysis of acetyl groups.
- Handling : Avoid prolonged exposure to moisture; use desiccants in storage containers.
- Stability assays : Monitor via periodic HPLC to detect degradation products (e.g., free phenolic intermediates) .
Q. What solvent systems are suitable for solubility testing of this compound?
Methodological Answer:
- Primary solvents : Ethanol (33% w/v solubility in 90% ethanol) or dimethyl sulfoxide (DMSO) for biological assays.
- Ternary mixtures : Ethanol/water or acetone/hexane for crystallization optimization.
- Polarity assessment : Use logP calculations (estimated ~2.5–3.0) to predict solubility in lipid-rich matrices .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) alter the bioactivity of this compound derivatives?
Methodological Answer: Fluorination at the phenyl ring (Table 4, ) enhances metabolic stability and lipophilicity. For example:
| Position | Substituent | LogP | Bioactivity (IC50) |
|---|---|---|---|
| 2-F | -CF3 | 3.8 | 1.2 µM (Anticancer) |
| 4-F | -F | 2.9 | 5.6 µM (Antimicrobial) |
| Methodology : |
Q. What molecular mechanisms explain the antineoplastic activity of this compound?
Methodological Answer: Mechanisms may mirror phenyl acetate derivatives, including:
- Protein prenylation inhibition : Disrupt Ras signaling via farnesyltransferase inhibition.
- PPAR activation : Upregulate apoptosis pathways (validate via luciferase reporter assays).
- Glutamine depletion : Starve tumor cells by inhibiting glutaminase (measured via <sup>13</sup>C-glutamine tracking) .
Comparative studies : Compare IC50 values of this compound with phenyl acetate in prostate cancer cell lines (e.g., PC-3) .
Q. How can computational modeling predict target interactions (e.g., with DprE1 in M. tuberculosis)?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across assay systems?
Methodological Answer:
Q. What strategies improve yield when scaling up synthesis?
Methodological Answer:
Q. How does the compound’s acetyl group configuration influence its pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

